A Comprehensive Technical Guide to Tert-butyl 2-(tert-butylamino)acetate for Advanced Research and Development
A Comprehensive Technical Guide to Tert-butyl 2-(tert-butylamino)acetate for Advanced Research and Development
This guide provides an in-depth exploration of Tert-butyl 2-(tert-butylamino)acetate, a key reagent in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the practical insights required by researchers and drug development professionals.
Core Compound Identification
Tert-butyl 2-(tert-butylamino)acetate is a disubstituted glycine derivative characterized by the presence of two sterically hindering tert-butyl groups. One protects the carboxylic acid as a tert-butyl ester, while the other is attached to the amino group. This unique structure makes it a valuable building block in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 916885-51-3 | [1][2] |
| IUPAC Name | tert-butyl 2-(tert-butylamino)acetate | [2] |
| Molecular Formula | C10H21NO2 | [1][2] |
| Molecular Weight | 187.28 g/mol | [2] |
| Synonyms | N-t-butylglycine tert-butyl ester, tert-Butyl tert-butylglycinate | [2] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity. The tert-butyl groups significantly influence the properties of this molecule, rendering it lipophilic and stable under a range of conditions.
| Property | Value | Source |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 221.7 ± 23.0 °C at 760 mmHg | [1] |
| Flash Point | 87.9 ± 22.6 °C | [1] |
| LogP | 2.13 | [1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |
Synthesis and Mechanism
While multiple synthetic routes may exist, a common and logical approach to synthesizing Tert-butyl 2-(tert-butylamino)acetate involves the nucleophilic substitution of a haloacetate with tert-butylamine. The choice of a tert-butyl haloacetate ester as a starting material directly yields the desired product.
A plausible synthetic pathway is the reaction of tert-butylamine with tert-butyl bromoacetate. The lone pair of electrons on the nitrogen of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. A non-nucleophilic base is typically used to quench the hydrobromic acid formed as a byproduct, driving the reaction to completion.
Strategic Applications in Drug Development
The primary utility of Tert-butyl 2-(tert-butylamino)acetate lies in its role as a protected amino acid derivative, particularly in peptide and peptidomimetic synthesis. The two tert-butyl groups serve distinct but complementary functions.
-
Tert-butyl Ester (Carboxyl Protection): The tert-butyl ester is a robust protecting group for the carboxylic acid. It is stable under basic, nucleophilic, and reductive conditions, which allows for selective modifications at the amine group without unintended side reactions at the C-terminus.[3] This orthogonality is crucial when used with other protecting groups like Fmoc or Cbz, which are removed under different conditions (base and hydrogenolysis, respectively).[3]
-
N-tert-butyl Group (Amine Modification): The bulky N-tert-butyl group imparts specific conformational constraints and increases lipophilicity. In drug design, modifying the peptide backbone, such as with N-alkylation, can significantly enhance pharmacological properties, including increased metabolic stability and improved membrane permeability.[3][4] The tert-butyl group can also enhance biological activity by increasing the solubility of compounds in organic solvents.[4]
Experimental Protocols
The following protocols are representative of how Tert-butyl 2-(tert-butylamino)acetate is utilized in a research setting.
Protocol 1: Peptide Coupling Reaction
This protocol details the coupling of Tert-butyl 2-(tert-butylamino)acetate to an N-protected amino acid.
Materials:
-
Tert-butyl 2-(tert-butylamino)acetate
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, N-Methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous solutions of NH₄Cl, NaHCO₃, and brine
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid in the anhydrous solvent. Add the coupling agent and the base. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of Tert-butyl 2-(tert-butylamino)acetate in the anhydrous solvent to the activated amino acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress using an appropriate analytical technique such as TLC or LC-MS.[3]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[3] Extract the product with an organic solvent like ethyl acetate.[3]
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.
Protocol 2: Deprotection of the Tert-butyl Ester
The tert-butyl ester is typically removed under acidic conditions.
Materials:
-
Tert-butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional)
Procedure:
-
Dissolution: Dissolve the protected compound in DCM.
-
Acidolysis: Add a solution of TFA in DCM (typically 25-50% v/v) dropwise to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[6]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[6]
Conclusion
Tert-butyl 2-(tert-butylamino)acetate (CAS: 916885-51-3) is a strategically important building block for chemists in the pharmaceutical and life sciences sectors. Its dual-protected nature allows for controlled, sequential modifications in complex syntheses. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in the laboratory.
References
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Chemsrc. tert-butyl 2-(tert-butylamino)acetate | CAS#:916885-51-3. [Link]
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Wikipedia. tert-Butyl acetate. [Link]
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PubChem. Tert-butyl 2-(tert-butylamino)acetate | C10H21NO2 | CID 7020161. [Link]
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MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Understanding the Chemical Properties of 2-(tert-Butylamino)ethanol for Synthesis. [Link]
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PubChem. Tert-butyl 2-(methylamino)acetate | C7H15NO2 | CID 5069406. [Link]
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Thieme Chemistry. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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Occupational Safety and Health Administration. TERT-BUTYL ACETATE. [Link]
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NJ.gov. tert-BUTYL ACETATE HAZARD SUMMARY. [Link]
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NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]
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